molecular formula C8H7BF4O3 B2820068 [2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid CAS No. 2246556-71-6

[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid

Cat. No.: B2820068
CAS No.: 2246556-71-6
M. Wt: 237.94
InChI Key: JKJAZJUTJUVASZ-UHFFFAOYSA-N
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Description

[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid is a fluorinated arylboronic acid with the molecular formula C₈H₇BF₄O₃ and a molecular weight of 237.94 g/mol . Its structure features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a fluorine atom at the 2-position and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its electron-withdrawing substituents enhance the electrophilicity of the boronic acid, facilitating bond formation with aromatic partners .

Key properties include:

  • Storage: Room temperature, with precautions for moisture sensitivity .
  • Purity: Typically available at 95% purity for research use .

Properties

IUPAC Name

[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O3/c10-7-3-5(16-4-8(11,12)13)1-2-6(7)9(14)15/h1-3,14-15H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJAZJUTJUVASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC(F)(F)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid is an organoboron compound with notable applications in medicinal chemistry and organic synthesis. Its unique structural features, including a fluorinated phenyl ring and a boronic acid moiety, contribute to its biological activity and potential therapeutic applications.

  • Molecular Formula : C₈H₇BF₄O₃
  • Molecular Weight : 237.94 g/mol
  • CAS Number : 947533-09-7

The biological activity of this compound is largely attributed to its ability to interact with biomolecules through the boronic acid group. This interaction can facilitate various chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling Reactions : The boronic acid can form complexes with palladium catalysts, enabling the formation of biaryl compounds which are crucial in drug development .
  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues .

Antimicrobial Activity

Research has shown that phenylboronic acids exhibit antimicrobial properties. A study evaluating various trifluoromethoxy phenylboronic acids indicated that certain derivatives possess significant antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus .

Antidiabetic Potential

Boronic acids have been explored for their potential in diabetes diagnostics due to their ability to bind selectively to glycosylated proteins. The interaction of this compound with glucose could be leveraged for glucose-sensing applications, enhancing its utility in diabetes management .

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that boronic acids could effectively inhibit the enzyme β-glucosidase, which is involved in carbohydrate metabolism. This inhibition was linked to the structural characteristics of the boronic acid derivatives used in the study .
  • Antibacterial Screening : Various derivatives of phenylboronic acids were screened for antibacterial properties. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .

Comparative Analysis with Similar Compounds

Compound NameStructureKey FeaturesBiological Activity
4-(Trifluoromethoxy)phenylboronic acidStructureContains a boronic acid functional groupModerate antibacterial activity
3-Fluoro-4-(trifluoroethoxy)phenylboronic acidStructureSimilar fluorinated structureSignificant enzyme inhibition
2,6-Dibromophenylboronic acidStructureHigh turnover frequency in CO₂ hydrationEffective in carbon capture

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the substitution pattern of fluorine and trifluoroethoxy groups on the phenyl ring. These variations significantly impact electronic properties and reactivity.

Compound Name Substituents Molecular Formula CAS Number Key Properties
[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid 2-F, 4-OCH₂CF₃ C₈H₇BF₄O₃ - High electrophilicity; used in cross-coupling
[3-(2,2,2-Trifluoroethoxy)phenyl]boronic acid 3-OCH₂CF₃ C₈H₇BF₃O₃ 886536-37-4 Lower steric hindrance; boiling point: 297.1°C
[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid 4-F, 2-OCH₂CF₃ C₈H₇BF₄O₃ - Altered electronic effects due to meta-substitution; purity: 95%

Key Differences :

  • Electrophilicity : The 2-fluoro-4-trifluoroethoxy substitution creates a stronger electron-deficient aromatic system compared to isomers, enhancing reactivity in cross-coupling reactions.

Substituent Variants

Replacing the trifluoroethoxy group with other substituents alters solubility, lipophilicity, and electronic characteristics.

Compound Name Substituents Molecular Formula CAS Number Applications
[4-(trans-4-Pentylcyclohexyl)phenyl]boronic acid 4-trans-pentylcyclohexyl C₁₇H₂₅BO₂ 146862-02-4 Liquid crystal synthesis; high hydrophobicity
[4-(2-(Diethylamino)ethoxy)-3-fluorophenyl]boronic acid 3-F, 4-OCH₂CH₂N(Et)₂ C₁₂H₁₉BFNO₃ 1704064-16-3 Drug delivery systems; basic amino group enhances water solubility
[2-[[4-(Trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid 2-CH₂O-C₆H₄-OCF₃ C₁₄H₁₂BF₃O₄ 849062-07-3 Enhanced stability for bioconjugation; molecular weight: 320.06 g/mol

Key Differences :

  • Lipophilicity: The trifluoroethoxy group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to diethylaminoethoxy-substituted analogs (logP ~1.2) .
  • Synthetic Utility: Cyclohexyl and trifluoromethoxy derivatives are preferred in materials science, while amino-substituted variants are tailored for pharmaceutical applications .

Fluorinated Boronic Acids

Fluorine placement influences electronic effects and metabolic stability.

Compound Name Fluorine Position Molecular Formula CAS Number Notable Feature
[2-Fluoro-5-(trifluoromethyl)phenyl]boronic acid 2-F, 5-CF₃ C₇H₅BF₄O₂ 176976-42-4 Strong electron-withdrawing CF₃ group; used in fluorinated drug intermediates
[4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid 4-F, 2-CF₃ C₇H₅BF₄O₂ - Higher thermal stability (decomposition >250°C)
[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid 3-F, 4-OCH₂CF₃ C₈H₇BF₄O₃ 850589-55-8 Intermediate for agrochemicals; CAS listed in supplier catalogs

Key Differences :

  • Electronic Effects : The CF₃ group is more electron-withdrawing than OCH₂CF₃, making CF₃-substituted boronic acids more reactive but less stable under acidic conditions.
  • Synthetic Applications : 2-Fluoro-4-trifluoroethoxy derivatives are preferred in coupling reactions requiring moderate reactivity and high regioselectivity .

Research and Commercial Considerations

  • Synthetic Challenges : Introducing the trifluoroethoxy group requires specialized reagents (e.g., trifluoroethyl iodide under basic conditions) .
  • Safety : The compound is classified under GHS07 (Warning), with hazards including skin/eye irritation .
  • Cost and Availability: Priced at ~$170/250 mg (95% purity), it is more expensive than non-fluorinated analogs due to synthetic complexity .

Q & A

Q. Scale-up challenges :

  • Protodeboronation : Mitigated by using degassed solvents and Schlenk techniques .
  • Byproduct Formation : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions .
    Yield Tracking : In-line FTIR monitors boronic acid consumption in real time .

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